Irisolone methyl ether
Description
Irisolone methyl ether (chemical name: 5,4'-dimethoxy-6,7-methylenedioxyisoflavone) is a naturally occurring isoflavonoid derivative predominantly isolated from plants in the Iris genus, including Iris kashmiriana , Iris japonica, and Iris tingitana . Its molecular formula is C₁₈H₁₄O₆, with a molecular weight of 326.08 g/mol . Structurally, it features a 6,7-methylenedioxy group and methoxy substitutions at positions 5 and 4' of the isoflavone backbone (Figure 1).
Properties
IUPAC Name |
9-methoxy-7-(4-methoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-20-11-5-3-10(4-6-11)12-8-22-13-7-14-17(24-9-23-14)18(21-2)15(13)16(12)19/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIXCHCKTZRXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC4=C(C(=C3C2=O)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3405-76-3 | |
| Record name | Irisolone methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003405763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IRISOLONE METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VAH9NFN2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including irisolone methyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
Chemical Reactions Analysis
Types of Reactions
Irisolone methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: Common reagents include alkyl halides and tosylates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Irisolone methyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of isoflavones.
Biology: It has been studied for its antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Medicine: It has shown promise in the treatment of various diseases, including cancer and diabetes, due to its bioactive properties.
Industry: It is used in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of irisolone methyl ether involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Irisolone methyl ether belongs to a class of methoxylated and methylenedioxy-substituted isoflavones. Below is a detailed comparison with three closely related analogs:
Structural and Physicochemical Properties
Key Observations :
- Methoxy vs. Hydroxy Substitutions : Irisolone (Nigricin) lacks the 4'-methoxy group present in this compound, which may reduce its lipophilicity and alter receptor binding .
- Positional Effects : 3',4'-Dimethoxy-6,7-methylenedioxyisoflavone differs in the placement of methoxy groups (positions 3' and 4') but shares the methylenedioxy motif. This positional variance impacts its NMR spectral data (e.g., δH 7.96 ppm for H-2 vs. δH 7.79 ppm in this compound) .
- Biological Implications : The additional 5-OCH₃ group in Iriskumaonin 3’-methyl ether enhances molecular weight and may influence antimalarial potency compared to this compound .
Pharmacological Activities
Antimalarial Activity (IC₅₀ Values)
Data from Ochna serrulata studies :
| Compound | IC₅₀ (μM) | Activity Level |
|---|---|---|
| This compound | 40.72 | Moderate |
| 3',4'-Dimethoxy-6,7-methylenedioxyisoflavone | 17.25 | High |
| Iriskumaonin 3’-methyl ether | 93.69 | Low |
Insights :
- The 3',4'-dimethoxy analog exhibits superior antimalarial activity, suggesting that methoxy groups at these positions enhance target binding.
- This compound’s moderate activity may stem from steric hindrance caused by its 5-OCH₃ group .
Cytotoxic Activity (TGI Values)
| Compound | TGI (μM) (Renal, Melanoma, Breast) |
|---|---|
| This compound | Not significant |
| Lophirone C (Chalcone) | 35.63, 11.67, 30.35 |
Note: this compound lacks notable cytotoxicity, unlike chalcone derivatives, which show potent activity .
Q & A
Q. How can researchers identify gaps in the literature on this compound’s mechanism of action?
- Systematic reviews : Use tools like Epsilon to aggregate findings from fragmented studies and map citation networks .
- High-throughput screening : Prioritize understudied pathways (e.g., NF-κB inhibition) using CRISPR-Cas9 gene-edited cell lines .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
